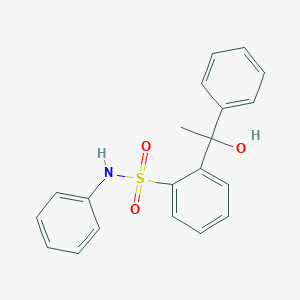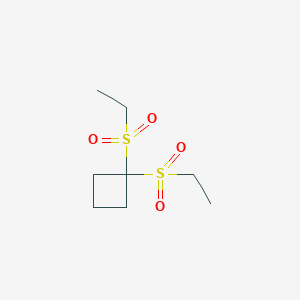
Dibutyl(diformyloxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl(diformyloxy)stannane is an organotin compound with the molecular formula C12H24O4Sn. It is a derivative of stannane, where two butyl groups and two formyloxy groups are attached to the tin atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutyl(diformyloxy)stannane can be synthesized through the reaction of dibutyltin oxide with formic acid. The reaction typically involves heating dibutyltin oxide with an excess of formic acid under reflux conditions. The reaction proceeds as follows:
(Bu2SnO)+2HCOOH→(Bu2Sn(OCHO)2)+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to achieve efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl(diformyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and formic acid.
Reduction: Reduction reactions can convert this compound to dibutyltin hydride.
Substitution: The formyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Dibutyltin oxide and formic acid.
Reduction: Dibutyltin hydride.
Substitution: Various organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibutyl(diformyloxy)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used as a catalyst in various industrial processes, including polymerization and condensation reactions.
Mecanismo De Acción
The mechanism by which dibutyl(diformyloxy)stannane exerts its effects involves the coordination of the tin atom with various functional groups. The tin atom can form stable complexes with oxygen, nitrogen, and sulfur-containing compounds. This coordination ability allows the compound to act as a catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyltin oxide
- Dibutyltin dilaurate
- Dibutyltin diacetate
Uniqueness
Dibutyl(diformyloxy)stannane is unique due to its specific functional groups, which provide distinct reactivity and coordination properties
Propiedades
Número CAS |
7392-96-3 |
|---|---|
Fórmula molecular |
C10H20O4Sn |
Peso molecular |
322.97 g/mol |
Nombre IUPAC |
[dibutyl(formyloxy)stannyl] formate |
InChI |
InChI=1S/2C4H9.2CH2O2.Sn/c2*1-3-4-2;2*2-1-3;/h2*1,3-4H2,2H3;2*1H,(H,2,3);/q;;;;+2/p-2 |
Clave InChI |
FQXRKFOIAIEUHB-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(OC=O)OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-](/img/structure/B14011037.png)

![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)
![[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol](/img/structure/B14011045.png)

![7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14011048.png)


![2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane](/img/structure/B14011064.png)

![2-Chloro-1-methylbicyclo[2.2.1]heptane](/img/structure/B14011079.png)
